EAD1 Demonstrates 8-Fold Greater Antiproliferative Potency than CQ and HCQ in BxPC3 Pancreatic Cancer Cells
In a head-to-head comparison of a synthesized series of chloroquine analogs, EAD1 emerged as the most potent compound, exhibiting an IC50 of 5.8 μM in BxPC3 pancreatic cancer cells. This represents an approximately 8-fold increase in potency relative to the parent compounds chloroquine (CQ) and hydroxychloroquine (HCQ) tested under identical conditions [1].
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 5.8 μM |
| Comparator Or Baseline | Chloroquine (CQ) and Hydroxychloroquine (HCQ) (exact values not reported in abstract, but difference quantified as 8-fold) |
| Quantified Difference | Approximately 8-fold more potent |
| Conditions | BxPC3 pancreatic cancer cells, 72-hour incubation |
Why This Matters
This significant gain in potency justifies the selection of EAD1 over CQ/HCQ for studies where achieving a robust biological effect at lower, more clinically relevant concentrations is paramount.
- [1] Nordstrøm LU, Sironi J, Aranda E, et al. Discovery of autophagy inhibitors with antiproliferative activity in lung and pancreatic cancer cells. ACS Med Chem Lett. 2015;6(2):134-139. View Source
